molecular formula C11H14N2O3 B14841154 3-Cyclopropoxy-5-isopropyl-2-nitropyridine

3-Cyclopropoxy-5-isopropyl-2-nitropyridine

Cat. No.: B14841154
M. Wt: 222.24 g/mol
InChI Key: ZOUBRCKQVHZRIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The reaction conditions are carefully controlled to achieve high regioselectivity and yield.

Industrial Production Methods

Industrial production of nitropyridine derivatives, including this compound, often involves large-scale nitration processes. These processes utilize nitric acid as the nitrating agent and are optimized for efficiency and safety . The resulting nitropyridine compounds are then purified using standard techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted nitropyridines, and various functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, facilitating nucleophilic substitution and redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-isopropyl-2-nitropyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-nitro-5-propan-2-ylpyridine

InChI

InChI=1S/C11H14N2O3/c1-7(2)8-5-10(16-9-3-4-9)11(12-6-8)13(14)15/h5-7,9H,3-4H2,1-2H3

InChI Key

ZOUBRCKQVHZRIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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